![molecular formula C11H10FN3 B1475231 6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine CAS No. 1551868-95-1](/img/structure/B1475231.png)
6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Quantum Chemical Characterization
The hydrogen bonding (HB) sites in pyrimidine compounds, including derivatives similar to "6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine," have been investigated using quantum chemistry methods. One study identified the major hydrogen bonding site in three pyrimidine derivatives, highlighting the compound's structural and electronic properties crucial for its interactions and potential applications in material science and molecular design (Traoré et al., 2017).
Synthesis of Derivatives with Biological Properties
The synthesis of various derivatives of pyrimidines has been explored, with some derivatives showing fungicidal properties. These findings demonstrate the compound's relevance in developing novel agrochemicals and pharmaceuticals (Тумкявичюс et al., 2013).
Anti-inflammatory and Analgesic Properties
A study synthesized novel pyrimidine derivatives and screened them for analgesic and anti-inflammatory activities, revealing that certain derivatives possess significant biological activities. This underscores the compound's potential in medicinal chemistry for developing new therapeutic agents (Muralidharan et al., 2019).
Radiosensitizing Effects on Cancer Cells
Research on phenylpyrimidine derivatives, closely related to "this compound," has demonstrated their potential as radiosensitizers, improving the therapeutic outcomes of radiotherapy in cancer treatment. These derivatives significantly inhibited cell viability and enhanced radiation sensitivity in human lung cancer cells (Jung et al., 2019).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of pyrimidine derivatives. These compounds exhibited strong inhibitory effects against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Thanusu et al., 2010).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine may interact with its targets to modulate their activities, leading to changes in cellular functions.
Biochemical Pathways
It is known that pyrimidines can affect various biochemical pathways related to inflammation . Therefore, it is plausible that this compound may influence similar pathways, leading to downstream effects such as the modulation of inflammatory responses.
Result of Action
Given the known anti-inflammatory effects of pyrimidines , it is plausible that this compound may exert similar effects, potentially leading to a reduction in inflammation.
properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQGELILJPGIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NC=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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